Morelloflavone
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Overview
Description
Morelloflavone is a biflavonoid compound primarily isolated from the Garcinia species, such as Garcinia dulcis and Garcinia morella . It is known for its diverse biological activities, including antioxidative, antiviral, and anti-inflammatory properties . This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment and cardiovascular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morelloflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the oxidative cyclization of o-hydroxychalcones . This reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired biflavonoid structure.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves and heartwood of Garcinia species . The extraction process includes solvent extraction followed by purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Morelloflavone undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as acylation and alkylation, can produce semisynthetic derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Acylation and alkylation reactions typically involve reagents like acetic anhydride and alkyl halides.
Major Products: The major products formed from these reactions include various this compound derivatives with potentially enhanced or modified biological activities .
Scientific Research Applications
Chemistry: Morelloflavone serves as a model compound for studying biflavonoid synthesis and reactivity.
Biology: It exhibits significant antioxidant activity, protecting cells from oxidative stress.
Medicine: this compound has shown promise in cancer treatment by inhibiting tumor angiogenesis and cell proliferation.
Mechanism of Action
Morelloflavone exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation.
Anti-inflammatory Action: this compound inhibits the activation of pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Anticancer Mechanism: It targets multiple signaling pathways, including the Rho GTPases and extracellular signal-regulated kinase (ERK) pathways, to inhibit tumor growth and angiogenesis.
Comparison with Similar Compounds
Morelloflavone is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
Kolaflavanone: Another biflavonoid from Garcinia species, known for its inhibitory effects on mitotic kinesin Eg5.
Myricetin: A flavonoid with strong antioxidant and anticancer properties.
Luteolin: Known for its anti-inflammatory and anticancer activities.
Compared to these compounds, this compound exhibits a broader range of biological activities and has been studied more extensively for its potential therapeutic applications .
Properties
CAS No. |
21945-33-5 |
---|---|
Molecular Formula |
C30H20O11 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |
InChI Key |
GFWPWSNIXRDQJC-PXJZQJOASA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Origin of Product |
United States |
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